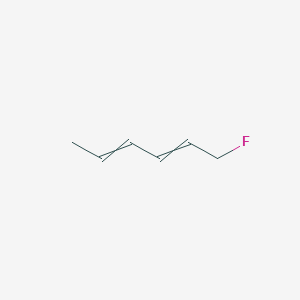![molecular formula C18H16O3 B14257852 4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol CAS No. 166762-97-6](/img/structure/B14257852.png)
4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol is a chemical compound with the molecular formula C18H16O3 and a molecular weight of 280.318 g/mol It is characterized by the presence of a phenol group, a methoxyphenoxy group, and a penten-1-ynyl chain
Vorbereitungsmethoden
The synthesis of 4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and 4-bromophenol.
Reaction Conditions: The key steps involve coupling reactions, such as Sonogashira coupling, to form the enynyl chain. The reaction conditions often include the use of palladium catalysts, copper iodide, and bases like triethylamine.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The enynyl chain can be reduced to form alkanes using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide to form phenoxide ions.
Wissenschaftliche Forschungsanwendungen
4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the enynyl chain can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol can be compared with similar compounds such as:
1-Methoxy-4-[5-(4-methoxyphenoxy)-3-penten-1-ynyl]benzene: This compound has a similar structure but differs in the position of the methoxy group.
4-[(3Z)-5-(4-Methoxyphenoxy)-3-penten-1-yn-1-yl]phenol: This is an isomer with a different configuration of the enynyl chain.
Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-: This compound has a similar phenol and methoxy group but differs in the length and structure of the alkenyl chain.
Eigenschaften
CAS-Nummer |
166762-97-6 |
|---|---|
Molekularformel |
C18H16O3 |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
4-[5-(4-methoxyphenoxy)pent-3-en-1-ynyl]phenol |
InChI |
InChI=1S/C18H16O3/c1-20-17-10-12-18(13-11-17)21-14-4-2-3-5-15-6-8-16(19)9-7-15/h2,4,6-13,19H,14H2,1H3 |
InChI-Schlüssel |
MYCBDFJVVJREPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC=CC#CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


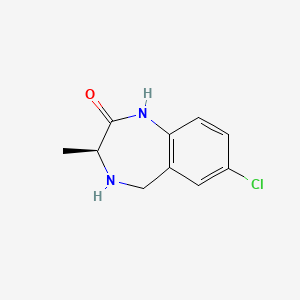
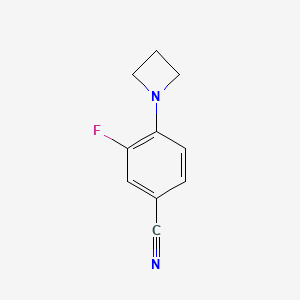
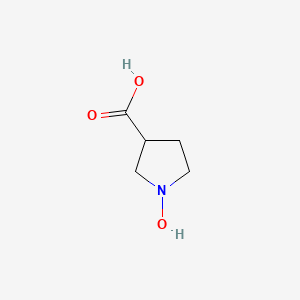
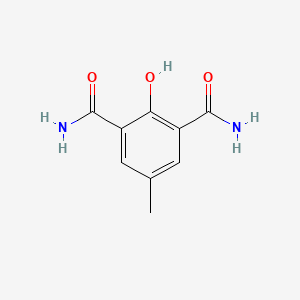
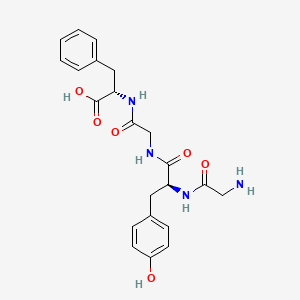
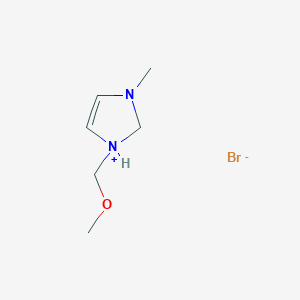
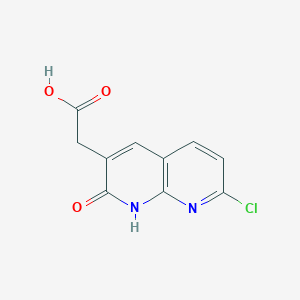
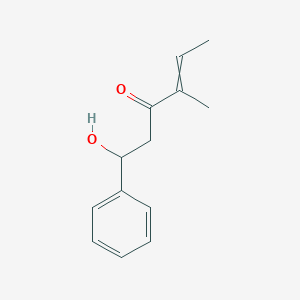
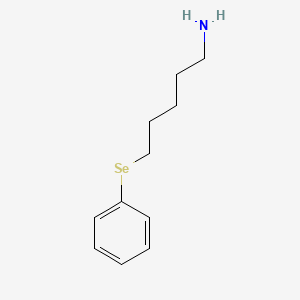
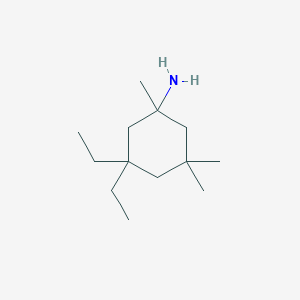
![1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl-](/img/structure/B14257837.png)
![2-Azetidinone, 4-[(phenylmethyl)seleno]-](/img/structure/B14257839.png)
